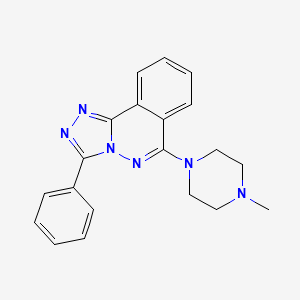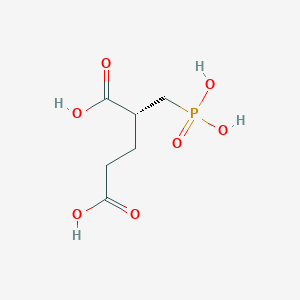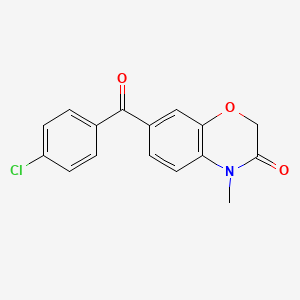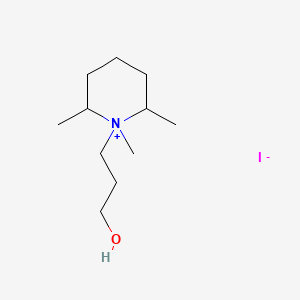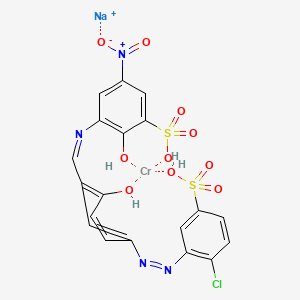
Einecs 285-854-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Einecs 285-854-4 involves the esterification of phosphoric acid with butanol, followed by a reaction with (Z)-N-[2-[(2-hydroxyethyl)amino]ethyl]-9-octadecenamide . The reaction conditions typically include the use of a catalyst, such as sulfuric acid, and the process is carried out under reflux to ensure complete esterification. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Einecs 285-854-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of phosphoric acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of butyl alcohol and amine derivatives.
Scientific Research Applications
Einecs 285-854-4 has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphoric acid esters and amides.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphoric acid derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: This compound is used in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of Einecs 285-854-4 involves its interaction with molecular targets such as enzymes and receptors. The phosphoric acid ester group can participate in phosphorylation reactions, which are crucial in cellular signaling pathways. The amide group can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
Einecs 285-854-4 can be compared with other phosphoric acid esters and amides, such as:
Phosphoric acid, ethyl ester: Similar in structure but with an ethyl group instead of a butyl group.
Phosphoric acid, methyl ester: Contains a methyl group, making it less hydrophobic compared to this compound.
Phosphoric acid, phenyl ester: The phenyl group provides different chemical properties, such as increased aromaticity and potential for π-π interactions.
This compound is unique due to its specific combination of a butyl ester and an amide group, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Properties
CAS No. |
85153-71-5 |
|---|---|
Molecular Formula |
C26H55N2O6P |
Molecular Weight |
522.7 g/mol |
IUPAC Name |
butyl dihydrogen phosphate;(Z)-N-[2-(2-hydroxyethylamino)ethyl]octadec-9-enamide |
InChI |
InChI=1S/C22H44N2O2.C4H11O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)24-19-18-23-20-21-25;1-2-3-4-8-9(5,6)7/h9-10,23,25H,2-8,11-21H2,1H3,(H,24,26);2-4H2,1H3,(H2,5,6,7)/b10-9-; |
InChI Key |
XCLQHVPLEFKGQM-KVVVOXFISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCNCCO.CCCCOP(=O)(O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCNCCO.CCCCOP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





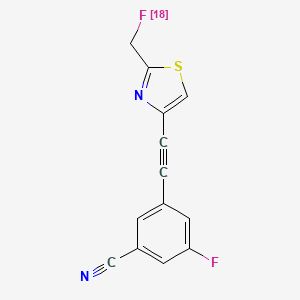
![5-[(2-Tert-butyl-5-methylphenyl)sulfanyl]-6-hydroxy-2-(4-hydroxyphenyl)-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12719140.png)
